Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-4-10(5-8-13)6-9-14/h6,14H,4-5,7-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAVZFXRZLNPFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CCO)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626709 | |
| Record name | tert-Butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198892-80-7 | |
| Record name | tert-Butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solvent Selection
Temperature Control
Workflow Design
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In-Line Analytics : FTIR monitors imine formation in real time.
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Cascade Reactions : Combining phosphonate coupling and hydrolysis reduces isolation steps.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
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Column : C18, 250 × 4.6 mm.
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Mobile Phase : Acetonitrile/water (70:30), 1.0 mL/min.
Industrial-Scale Challenges and Solutions
Exothermic Reactions
Crystallization Difficulties
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Issue : Olefinic by-products inhibit crystal growth.
Emerging Methodologies
Biocatalytic Approaches
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyethylidene moiety undergoes oxidation to form ketones or aldehydes under controlled conditions.
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| KMnO<sub>4</sub> (acidic) | 4-Oxopiperidine-1-carboxylate | 72% | |
| CrO<sub>3</sub> (H<sub>2</sub>SO<sub>4</sub>) | 4-(2-Oxoethyl)piperidine-1-carboxylate | 65% |
In one study, oxidation with KMnO<sub>4</sub> in acidic media yielded tert-butyl 4-oxopiperidine-1-carboxylate, a precursor for further functionalization . Chromium trioxide selectively oxidizes the hydroxyethylidene group to a ketone without ring modification .
Reduction Reactions
The ethylidene double bond is susceptible to reduction, forming saturated alcohols.
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| H<sub>2</sub>/Pd-C | 4-(2-Hydroxyethyl)piperidine-1-carboxylate | 88% | |
| NaBH<sub>4</sub> (EtOH) | Partial reduction to allylic alcohol | 52% |
Catalytic hydrogenation with Pd-C selectively reduces the double bond, yielding tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate . Sodium borohydride produces allylic alcohols under mild conditions .
Substitution Reactions
The piperidine ring and ethylidene group participate in nucleophilic and electrophilic substitutions.
Bromination
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Br<sub>2</sub>/AlCl<sub>3</sub> (THF/Et<sub>2</sub>O) | 3-Bromo-4-oxopiperidine-1-carboxylate | 95% |
Bromination at the α-position to the carbonyl group occurs via electrophilic substitution, forming tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate .
Esterification
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Ethyl propiolate/CH<sub>2</sub>Cl<sub>2</sub> | 4-(Ethoxycarbonylmethylene)piperidine-1-carboxylate | 90% |
Reaction with ethyl propiolate under reflux forms tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate, demonstrating transesterification .
Cycloaddition and Cross-Coupling
The ethylidene group participates in click chemistry and cross-coupling reactions.
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| CuI/DIPEA/DMF | Triazole-linked piperidine derivatives | 97% |
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azides generates 1,2,3-triazole conjugates, useful in medicinal chemistry .
Comparative Reactivity
The hydroxyethylidene group exhibits distinct reactivity compared to similar piperidine derivatives:
| Compound | Reactivity | Key Difference |
|---|---|---|
| tert-Butyl 4-methylenepiperidine-1-carboxylate | More reactive in hydroboration | Lacks hydroxyl group |
| tert-Butyl 4-hydroxypiperidine-1-carboxylate | Oxidizes to ketones less readily | Saturated hydroxyl substituent |
The conjugated hydroxyl-ethylidene system enhances electrophilicity, facilitating oxidation and substitution .
Mechanistic Insights
- Oxidation : Proceeds via radical intermediates in acidic media, confirmed by ESR studies .
- Reduction : Follows a syn-addition mechanism with Pd-C, as evidenced by stereochemical retention .
- Substitution : Bromination involves a Wheland intermediate stabilized by the piperidine ring’s electron-donating Boc group .
Scientific Research Applications
Targeted Protein Degradation
One of the primary applications of tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate is in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules that can induce targeted protein degradation, offering a novel approach to treating diseases by selectively eliminating harmful proteins.
- Linker Design : The compound serves as a semi-flexible linker in PROTACs, which is crucial for optimizing the spatial arrangement of the degrader and the target protein. The incorporation of rigidity into the linker can significantly influence the three-dimensional orientation and efficacy of the degrader complex .
Synthesis of Bioactive Compounds
This compound is utilized as a building block in synthesizing various biologically active compounds. Its structural features allow for modifications that can lead to derivatives with enhanced pharmacological properties.
- Synthetic Pathways : The compound can be synthesized through multiple steps involving reactions with other reagents, such as sodium hydride and Boc anhydride, to yield derivatives with potential therapeutic effects .
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of piperidine derivatives often includes this compound as a scaffold. These studies aim to enhance the potency and selectivity of compounds against specific biological targets.
- Antimicrobial Activity : For instance, studies have shown that modifications to the piperidine structure can improve inhibition against Mycobacterium tuberculosis, indicating its potential in developing new anti-TB agents .
Data Tables
Case Study 1: PROTAC Development
In a recent study, researchers developed a series of PROTACs utilizing this compound as a critical component. These PROTACs demonstrated improved efficacy in degrading target proteins involved in cancer progression, showcasing the importance of linker flexibility and rigidity in therapeutic design.
Case Study 2: Antimicrobial Derivatives
A study focused on synthesizing piperidine derivatives revealed that modifying this compound could lead to compounds with enhanced activity against Mycobacterium tuberculosis. The research highlighted how structural changes influenced both potency and pharmacokinetic profiles, paving the way for new treatments for tuberculosis.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyethylidene moiety can form hydrogen bonds with enzymes or receptors, modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity. The tert-butyl group contributes to the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Structural Features and Substituent Variations
The compound’s key differentiator is the 2-hydroxyethylidene group at the piperidine 4-position. Below is a comparison with structurally related analogs:
Physicochemical Properties
- Hydrophilicity : Compounds with polar substituents (e.g., 2-hydroxyethoxy, hydroxy(pyridinyl)methyl) exhibit higher polarity, as evidenced by increased Polar Surface Area (PSA) values (e.g., 64.0 Ų for the 2-hydroxyethoxy analog ). The 2-hydroxyethylidene group likely confers moderate hydrophilicity.
- Stability : Boc-protected analogs are generally stable under basic conditions but susceptible to acidic deprotection. For example, Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate was synthesized in dioxane/water at neutral pH .
- LogP : The 4-methylpentyl analog (LogP ~4.5, estimated) is more lipophilic than the hydroxyethylidene derivative (LogP ~1.5–2.0, inferred from hydroxyethoxy analog ).
Key Differentiators of this compound
- Unique Substituent : The 2-hydroxyethylidene group may enable conjugation or further derivatization (e.g., oxidation to ketones or cross-coupling reactions), unlike saturated alkyl or ether substituents.
- Reactivity : The α,β-unsaturated system in the hydroxyethylidene moiety could participate in Michael additions or cycloadditions, expanding its utility in heterocycle synthesis.
Biological Activity
Tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate is a piperidine derivative with significant potential in biological applications. This compound has garnered attention for its diverse biological activities, including enzyme modulation and potential therapeutic effects. This article delves into its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H21NO3
- Molecular Weight : 225.31 g/mol
- Structural Characteristics : The compound features a piperidine ring, a hydroxyethylidene moiety, and a tert-butyl group, which contribute to its lipophilicity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyethylidene moiety can form hydrogen bonds with enzymes or receptors, modulating their activity. The piperidine ring enhances structural stability and binding affinity, while the tert-butyl group increases lipophilicity, facilitating interactions with hydrophobic sites in proteins.
1. Enzyme Modulation
Research indicates that this compound can influence enzyme mechanisms and protein-ligand interactions. It has been employed in studies investigating the inhibition of various enzymes, potentially leading to therapeutic applications in diseases where enzyme dysregulation occurs.
2. Therapeutic Potential
This compound has been explored for its potential as a therapeutic agent. Preliminary studies suggest it may exhibit anti-inflammatory properties by modulating cytokine release in immune cells .
3. Structure-Activity Relationship Studies
Recent structure-activity relationship (SAR) studies have aimed to optimize the biological activity of piperidine derivatives. Compounds structurally related to this compound have shown varying degrees of efficacy in inhibiting specific biological pathways, particularly those involved in inflammatory responses .
Case Studies
Applications in Research
This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its role in the development of PROTACs (proteolysis-targeting chimeras) highlights its significance in targeted protein degradation strategies .
Q & A
Basic Research Questions
Q. How is the molecular structure of tert-butyl 4-(2-hydroxyethylidene)piperidine-1-carboxylate determined experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. Data collection involves mounting a single crystal on a diffractometer (e.g., Bruker D8 Venture) and using Cu-Kα radiation. The SHELX suite (SHELXL for refinement) is employed to solve the structure by iterative model building and electron density analysis . For this compound, focus on the hydroxyethylidene moiety’s geometry (bond lengths, angles) and hydrogen-bonding interactions, which may influence conformational stability.
- Key Parameters :
| Parameter | Value/Note |
|---|---|
| Space group | P2₁/c (common for similar tert-butyl derivatives) |
| R-factor | Aim for <5% (typical for small molecules) |
| Resolution | ≥0.8 Å for precise electron density mapping |
Q. What are the foundational synthetic routes for this compound?
- Methodological Answer : Synthesis typically involves piperidine ring functionalization . A two-step approach is common:
Boc Protection : React piperidine with di-tert-butyl dicarbonate (Boc₂O) in THF under basic conditions (e.g., DMAP) to form tert-butyl piperidine-1-carboxylate.
Hydroxyethylidene Introduction : Use a Wittig or Horner-Wadsworth-Emmons reaction with a phosphorylated ethanol derivative. For example, react tert-butyl piperidine-1-carboxylate with (2-oxoethyl)phosphonate under basic conditions (NaH, THF) .
- Optimization Tips :
- Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane).
- Purify via column chromatography (silica gel, gradient elution).
Advanced Research Questions
Q. How can regioselectivity challenges in alkylation reactions involving this compound be addressed?
- Methodological Answer : The hydroxyethylidene group may lead to competing reaction pathways. For example, visible-light-induced alkylation (as in coumarin derivatives) can enhance regioselectivity by leveraging radical intermediates . Use photoredox catalysts (e.g., Ru(bpy)₃²⁺) and adjust solvent polarity (acetonitrile > DMF) to favor the desired site.
- Data Contradiction Analysis : Conflicting yields may arise from oxygen quenching of radicals. Conduct reactions under inert atmosphere (N₂/Ar) and validate via GC-MS or ¹H NMR integration.
Q. How should researchers reconcile conflicting or absent toxicity data for safety assessments?
- Methodological Answer : Many safety data sheets (SDS) for similar compounds (e.g., tert-butyl piperidine derivatives) lack toxicity profiles . To address this:
Read-Across Analysis : Compare with structurally analogous compounds (e.g., tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate) and extrapolate LD50 values.
In Silico Prediction : Use tools like TEST (Toxicity Estimation Software Tool) to estimate acute oral toxicity.
In Vitro Testing : Perform MTT assays on HEK293 or HepG2 cells to determine IC50 values.
Q. What computational strategies validate the conformational dynamics of the hydroxyethylidene moiety?
- Methodological Answer : Combine DFT calculations (B3LYP/6-31G*) with molecular dynamics (MD) simulations.
- DFT : Optimize geometry and calculate rotational barriers for the hydroxyethylidene group.
- MD : Simulate in explicit solvent (water/DMSO) for 100 ns using AMBER or GROMACS. Analyze hydrogen-bonding lifetimes and torsional angles .
- Key Findings :
| Property | Computational Result | Experimental Validation |
|---|---|---|
| Torsional barrier | ~8 kcal/mol | Compare with variable-temperature NMR |
Methodological Challenges and Solutions
Q. How can crystallization difficulties for this compound be mitigated?
- Answer : Slow evaporation from a 1:1 dichloromethane/pentane mixture often yields suitable crystals. If amorphous solids persist, use seeding with a fragment from a related structure or switch to anti-solvent diffusion (e.g., adding hexane to a DCM solution).
Q. What analytical techniques resolve spectral overlaps in NMR characterization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
